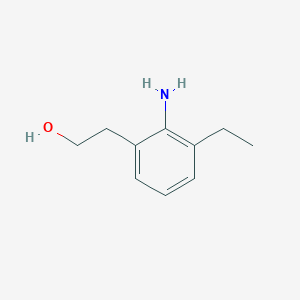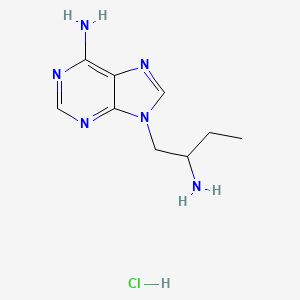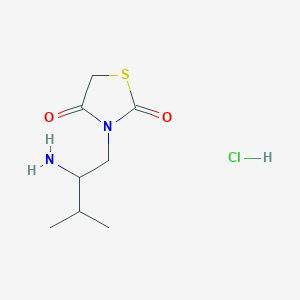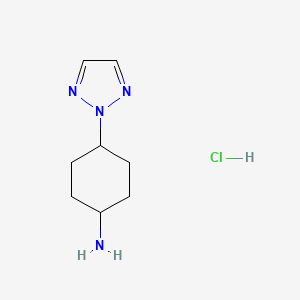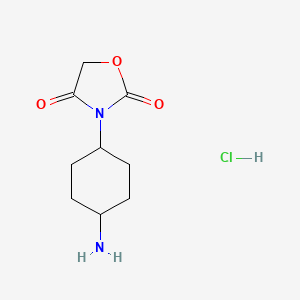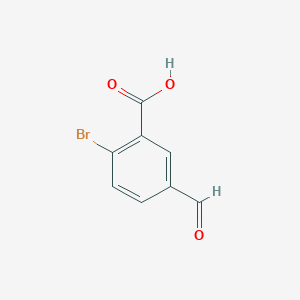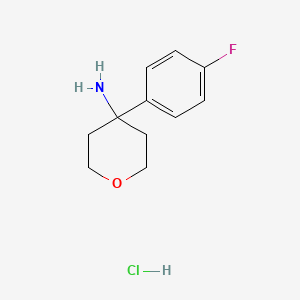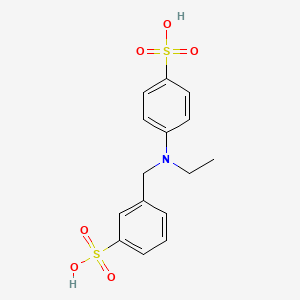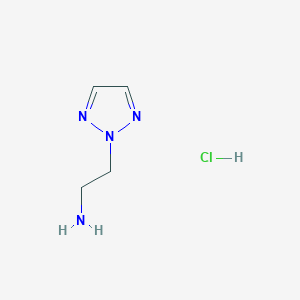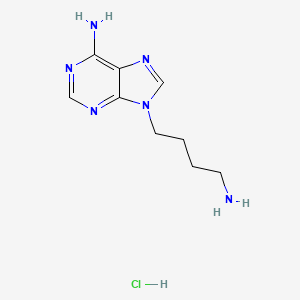
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride
説明
Aminobutyl compounds are a class of organic compounds containing a butyl chain with an amino group at one end . They are used in a variety of applications, including as building blocks in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of aminobutyl compounds can be determined using techniques such as nuclear magnetic resonance spectroscopy (NMR) and size exclusion chromatography (SEC) .Chemical Reactions Analysis
Aminobutyl compounds can undergo a variety of chemical reactions. For example, they can be modified by reduction and alkylation of thiols, reductive dimethylation of amines, and amidation of acids .Physical And Chemical Properties Analysis
The physical and chemical properties of aminobutyl compounds can vary widely. For example, n-butylamine, an isomer of aminobutyl, is a colorless liquid with a fishy, ammonia-like odor .科学的研究の応用
-
Electrochemical and Electrochemiluminescent Sensors Based on Covalent Organic Frameworks
- Application : Covalent organic frameworks (COFs) show enormous potential for building high-performance electrochemical sensors due to their high porosity, large specific surface areas, stable rigid topology, ordered structures, and tunable pore microenvironments .
- Methods : The basic properties, monomers, and general synthesis methods of COFs in the electroanalytical chemistry field are introduced, with special emphasis on their usages in the fabrication of chemical sensors, ions sensors, immunosensors, and aptasensors .
- Results : The emerged COFs in the electrochemiluminescence realm are thoroughly covered along with their preliminary applications .
-
Isothermal Crystallization Kinetics Study of Fully Aliphatic PA6
- Application : N1, N6-bis (4-aminobutyl) adipamide (BABA) diamine and sebacic acid (SA), also called BABA/SA polyamide salt, were used in a typical melt polymerization processes of polyamide 6 (PA6) to form a series of PA6-BABA/SA copolyamides .
- Methods : The effects of BABA/SA on the isothermal crystallization kinetics of PA6-BABA/SA were studied .
- Results : The results of the study are not provided in the source .
-
Agmatine (4-aminobutyl-guanidine)
- Field : Neurotransmission, Ion Channels, Nitric Oxide Synthesis, Polyamine Metabolism
- Application : Agmatine is a chemical substance naturally created from the amino acid arginine. It has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .
- Methods : The specific methods of application are not provided in the source .
- Results : The outcomes of using this compound in research are not specified in the source .
-
N-Hexyl-4-aminobutyl Glycosides
- Field : Glycan Structure Investigation, Glycan Functions Investigation
- Application : N-Hexyl-4-aminobutyl glycosides have potential applications in the mass spectrometric investigation of glycan structure and in the investigation of glycan functions .
- Methods : Under collision-induced dissociation (CID) conditions, sodiated glycosides carrying N-hexyl-4-aminobutyl groups effectively produced a hemiacetal species .
- Results : The usefulness of N-hexyl-4-aminobutyl glycosides in biological analysis was confirmed by obtaining a binding constant for the binding of dipyrrometheneboron difluoride C3-labeled N-hexyl-4-aminobutyl β-lactoside with an Erythrina cristagalli lectin .
-
4-Aminobutylphosphonic Acid
-
Poly(butyl methacrylate/lauryl methacrylate)
- Field : Polymer Science
- Application : The functionalized copolymers, based on butyl methacrylate (BMA), and lauryl methacrylate (LMA) with crosslinking agent HEMA (hydroxyethyl methacrylate) or DVB (divinyl benzene), have been innovatively synthesized by suspension polymerization for oil absorption .
- Methods : The copolymers and polypropylene (PP) blend fiber were attained via melt spinning. Swelling behaviors were evaluated by equilibrium swelling experiment, oil absorbency test, gel fraction measurement, and optical observations in toluene .
- Results : The copolymers and their blend fibers have an impressive absorbency. PBMA/LMA/HEMA can be up to 35.18 g/g, showing the highest absorption in trichloroethylene .
-
4-Aminobutylphosphonic Acid
Safety And Hazards
将来の方向性
特性
IUPAC Name |
9-(4-aminobutyl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.ClH/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15;/h5-6H,1-4,10H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDINQPPUAIXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-aminobutyl)-9H-purin-6-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



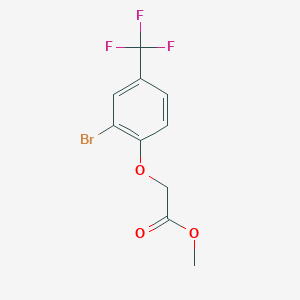
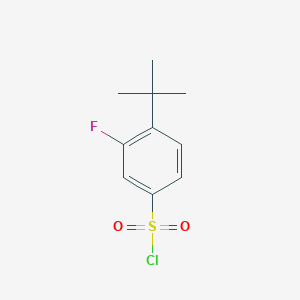
![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)
